molecular formula C9H10BrNO2S B1277071 2-bromo-N-cyclopropylbenzenesulfonamide CAS No. 951883-93-5

2-bromo-N-cyclopropylbenzenesulfonamide

Cat. No. B1277071
M. Wt: 276.15 g/mol
InChI Key: HQESIYFIGIBIET-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-cyclopropylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves various strategies. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which are precursors to other heterocyclic compounds . Similarly, the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a compound with a bromine substituent on the benzene ring, is reported to be straightforward and yields a compound useful as an oxidizing titrant . These methods suggest that the synthesis of 2-bromo-N-cyclopropylbenzenesulfonamide could potentially be achieved through similar N-alkylation reactions or by introducing a bromine atom into a preformed cyclopropylbenzenesulfonamide structure.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the sulfonamide group. For example, the presence of an amino group can lead to the formation of transannular hydrogen bonds, which can affect the reactivity of the compound in click reactions . In the context of 2-bromo-N-cyclopropylbenzenesulfonamide, the bromine atom and the cyclopropyl group would likely influence the molecular conformation and reactivity due to steric and electronic effects.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions. For instance, 1-bromo-2-(cyclopropylidenemethyl)benzene, a compound with a bromine atom and a cyclopropyl group on the benzene ring, is used in palladium-catalyzed reactions with 2-alkynylbenzenamine to produce complex polycyclic structures . N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates . These examples indicate that 2-bromo-N-cyclopropylbenzenesulfonamide could also be a versatile intermediate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. For example, the complexation of a bromobenzenesulfonamide derivative with beta-cyclodextrin has been studied using NMR spectroscopy and molecular modeling, revealing the formation of 1:1 complexes and conformational changes of the guest compound . The presence of a bromine atom in the structure can also enhance the reactivity of the compound as a titrant or as a brominating agent . These insights suggest that 2-bromo-N-cyclopropylbenzenesulfonamide would have distinct physical and chemical properties that could be exploited in analytical and synthetic applications.

Scientific Research Applications

Analytical Applications

2-bromo-N-cyclopropylbenzenesulfonamide and its derivatives are used as titrants in analytical chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been employed as an oxidizing titrant in the direct titration of various substances, including ascorbic acid, glutathione, and sulfite, offering simplicity and rapid analysis with minimal errors (Gowda et al., 1983).

Synthesis of Pharmaceuticals

Compounds like N-Cyano-N-phenyl-p-methylbenzenesulfonamide have been utilized in the synthesis of pharmaceutical intermediates. They facilitate the electrophilic cyanation of (hetero)aryl bromides, proving effective even with electronically different and sterically demanding aryl bromides (Anbarasan et al., 2011).

Development of Antagonists for HIV Prevention

Methylbenzenesulfonamide derivatives, including those with bromine atoms, have shown potential in the development of small molecular antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).

Organic Chemistry Reactions

Derivatives of 2-bromo-N-cyclopropylbenzenesulfonamide are used in various organic reactions. For example, N, N-Dibromobenzenesulfonamide has been studied for its reactions with cyclohexene, leading to the formation of multiple products and offering insights into reaction mechanisms (Takemura et al., 1971).

Anticancer Properties

Some derivatives of 2-bromo-N-cyclopropylbenzenesulfonamide have been synthesized and characterized for their anticancer properties. Novel compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have shown potential in this area (Zhang et al., 2010).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESIYFIGIBIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429170
Record name 2-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclopropylbenzenesulfonamide

CAS RN

951883-93-5
Record name 2-Bromo-N-cyclopropylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951883-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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